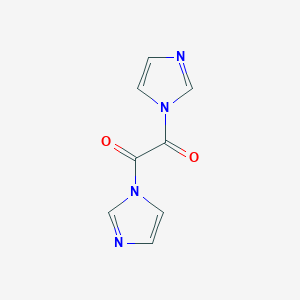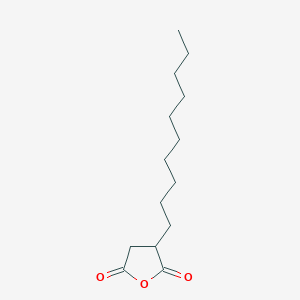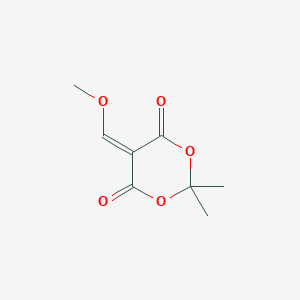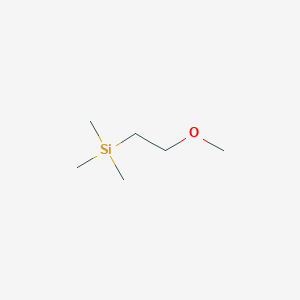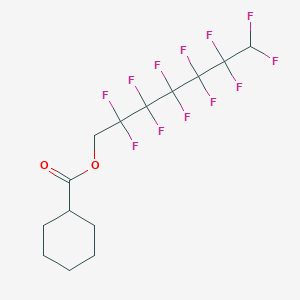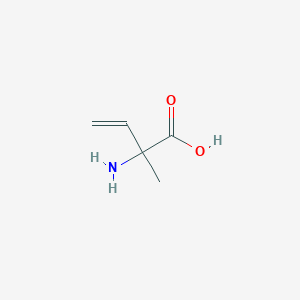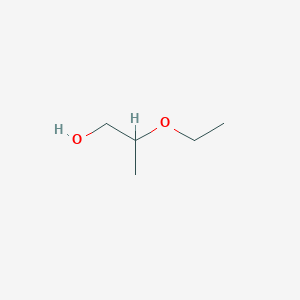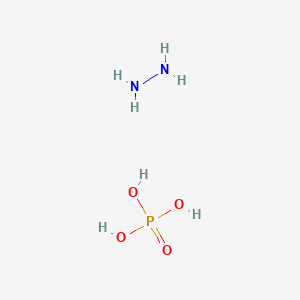
Hydrazine phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazine phosphate, also known as hydrazinium phosphate, is a white crystalline powder that is highly soluble in water. It is commonly used in scientific research as a reducing agent, a stabilizer, and a precursor to other chemicals. This compound is also utilized in the production of rocket fuels, pharmaceuticals, and pesticides.
準備方法
Synthetic Routes and Reaction Conditions: Hydrazine phosphate can be synthesized through the reaction of hydrazine with phosphoric acid. The reaction typically occurs in an aqueous solution, where hydrazine hydrate is added to a solution of phosphoric acid under controlled temperature and pH conditions. The resulting product is then crystallized out of the solution.
Industrial Production Methods: In industrial settings, the production of hydrazine, phosphate (1:1) involves the same basic principles but on a larger scale. The reaction is carefully monitored to ensure the purity and yield of the product. The crystallized hydrazine, phosphate (1:1) is then filtered, washed, and dried to obtain the final product.
化学反応の分析
Types of Reactions: Hydrazine phosphate undergoes various types of chemical reactions, including:
Oxidation: Hydrazine can be oxidized to form nitrogen gas and water.
Reduction: It acts as a reducing agent, donating electrons to other chemicals.
Substitution: Hydrazine can react with electrophiles to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: this compound is often used in the reduction of metal ions to their elemental forms.
Substitution: Reactions typically occur under acidic or basic conditions, depending on the nature of the electrophile.
Major Products Formed:
Oxidation: Nitrogen gas and water.
Reduction: Elemental metals and other reduced compounds.
Substitution: Various hydrazine derivatives.
科学的研究の応用
Hydrazine phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reducing agent in the synthesis of nanoparticles, such as gold and silver nanoparticles.
Biology: Employed as a stabilizer in the production of colloidal suspensions.
Medicine: Utilized in the development of pharmaceuticals and as a precursor to other medicinal compounds.
Industry: Applied in the production of rocket fuels, pesticides, and other industrial chemicals.
作用機序
Hydrazine phosphate acts as a reducing agent by donating electrons to other chemicals. This process reduces the oxidation state of the other chemical, which can lead to the formation of new compounds. This compound is also a strong nucleophile, meaning it can react with electrophiles to form new compounds. The compound’s mechanism of action involves the transfer of electrons and the formation of new chemical bonds.
類似化合物との比較
Hydrazine hydrate: A similar compound that is also used as a reducing agent and in the production of rocket fuels.
Hydrazine sulfate: Another hydrazine derivative used in various industrial applications.
Hydrazine monohydrate: Commonly used in scientific research and industrial processes.
Uniqueness: Hydrazine phosphate is unique due to its specific combination of hydrazine and phosphate, which imparts distinct chemical properties. Its high solubility in water and strong reducing capabilities make it particularly valuable in scientific research and industrial applications.
特性
CAS番号 |
15823-35-5 |
|---|---|
分子式 |
H7N2O4P |
分子量 |
130.04 g/mol |
IUPAC名 |
hydrazine;phosphoric acid |
InChI |
InChI=1S/H4N2.H3O4P/c1-2;1-5(2,3)4/h1-2H2;(H3,1,2,3,4) |
InChIキー |
VFTOLAKHPLTCIF-UHFFFAOYSA-N |
SMILES |
NN.OP(=O)(O)O |
正規SMILES |
NN.OP(=O)(O)O |
| 15823-35-5 | |
関連するCAS |
302-01-2 (Parent) |
同義語 |
hydrazinium dihydrogen phosphate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


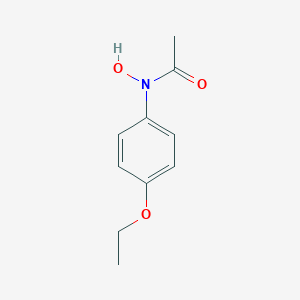

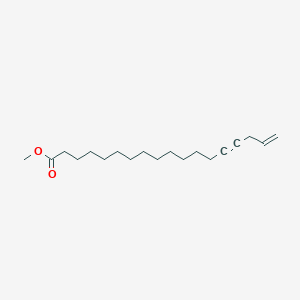
![pentacyclo[12.6.2.24,11.05,10.015,20]tetracosa-1(21),4(24),5,7,9,11(23),14(22),15,17,19-decaene](/img/structure/B102450.png)
